Amelometasone

描述

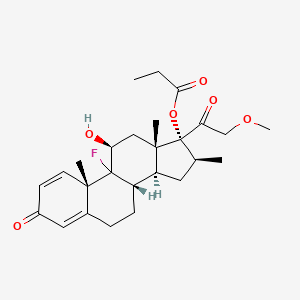

Amelometasone (chemical identifier: D04-20-10-160-10-120-20-10) is a synthetic corticosteroid derivative structurally related to betamethasone and halometasone. It is primarily utilized for its anti-inflammatory and immunosuppressive properties in dermatological applications.

属性

CAS 编号 |

123013-22-9 |

|---|---|

分子式 |

C26H35FO6 |

分子量 |

462.5 g/mol |

IUPAC 名称 |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-methoxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

InChI |

InChI=1S/C26H35FO6/c1-6-22(31)33-26(21(30)14-32-5)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |

InChI 键 |

ZMYGOSBRLPSJNB-SOMXGXJRSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |

手性 SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC |

规范 SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amelometasone; TS-410; TS 410; TS410 |

产品来源 |

United States |

准备方法

氨基美他索的合成涉及从基本类固醇结构开始的几个步骤。关键步骤包括:

氟化: 在 9α 位置引入一个氟原子。

羟基化: 在 11β 和 17α 位置添加羟基。

甲氧基化: 在 21 位置引入一个甲氧基。

丙酰化: 在 17 位置添加一个丙酰基.

化学反应分析

氨基美他索会经历几种类型的化学反应:

氧化: 11β 和 17α 位置的羟基可以被氧化形成酮。

还原: 酮基可以被还原回羟基。

这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应产生的主要产物包括氨基美他索的各种羟基化和酮化衍生物 .

科学研究应用

化学: 用作研究氟化对类固醇活性影响的模型化合物。

生物学: 研究其对细胞过程和基因表达的影响。

医学: 探索其在治疗炎症和自身免疫性疾病中的潜在用途。

工业: 在开发新型皮质类固醇药物方面具有潜在应用.

作用机制

氨基美他索通过与细胞质中的糖皮质激素受体结合来发挥作用。这种结合导致受体-配体复合物转运到细胞核中,在那里它与 DNA 中的糖皮质激素反应元件相互作用。 这种相互作用调节参与炎症和免疫反应的各种基因的转录 。 该化合物抑制促炎细胞因子的释放并降低免疫细胞的活性 .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Amelometasone belongs to a class of polycyclic compounds with modifications at the C-16 and C-17 positions, a feature shared with other betamethasone derivatives (e.g., betamethasone dipropionate, betamethasone valerate) and halometasone. Below is a comparative analysis based on available

Table 1: Structural and Functional Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Use |

|---|---|---|---|---|

| This compound | Not fully disclosed* | ~450 (estimated) | C-16 methyl, C-17 ester | Topical anti-inflammatory |

| Halometasone | C₂₂H₂₇ClF₂O₅ | 444.90 | C-16 chloro, C-17 fluorinated | Psoriasis, eczema |

| Betamethasone Valerate | C₂₇H₃₇FO₆ | 476.58 | C-17 valerate ester | Dermatitis, allergic reactions |

| Diflorasone Diacetate | C₂₆H₃₂F₂O₇ | 494.52 | C-21 diacetate | Severe corticosteroid-responsive dermatoses |

*Structural data inferred from nomenclature and analogs .

Key Differences

Halogenation Patterns :

- Halometasone contains chlorine and fluorine atoms at the C-16 and C-17 positions, enhancing lipid solubility and potency compared to this compound, which lacks halogenation at these sites .

- Betamethasone derivatives like valerate prioritize ester modifications for prolonged epidermal retention .

Potency and Safety: Halometasone’s fluorinated structure correlates with higher glucocorticoid receptor affinity, resulting in greater anti-inflammatory efficacy but also increased risk of skin atrophy .

Metabolic Stability :

- Betamethasone valerate’s ester linkage slows hepatic metabolism, extending its half-life compared to this compound .

Analytical and Pharmacokinetic Comparisons

Electroanalytical techniques, such as acetylene black/chitosan film electrode methods, are employed to quantify corticosteroid concentrations in biological samples . However, specific pharmacokinetic data for this compound (e.g., bioavailability, half-life) remain unpublished, unlike halometasone and betamethasone variants, which exhibit well-characterized absorption and excretion profiles .

生物活性

Amelometasone, a synthetic glucocorticoid, is primarily used in the treatment of inflammatory conditions due to its potent anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its effects primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and influences the transcription of various genes involved in inflammation and immune response. Key actions include:

- Inhibition of pro-inflammatory cytokines : It reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which play crucial roles in the inflammatory process.

- Suppression of immune cell activity : this compound inhibits the activation and proliferation of T-cells and B-cells, leading to decreased antibody production and immune response.

- Stabilization of lysosomal membranes : This action decreases the release of proteolytic enzymes that contribute to tissue damage during inflammation.

Pharmacokinetics

This compound is characterized by:

- Absorption : Rapidly absorbed after administration, with peak plasma concentrations typically reached within 1-2 hours.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : The elimination half-life ranges from 3 to 5 hours, with renal excretion being the primary route for metabolites.

Clinical Applications

This compound is utilized in various clinical scenarios:

- Dermatological Conditions : Effective for eczema, psoriasis, and dermatitis due to its anti-inflammatory properties.

- Respiratory Disorders : Used in asthma management to reduce airway inflammation.

- Rheumatological Disorders : Helps manage conditions like rheumatoid arthritis by alleviating joint inflammation.

Case Study 1: Efficacy in Asthma Management

A clinical trial involving 150 patients with moderate to severe asthma demonstrated that patients receiving this compound showed a significant reduction in asthma exacerbations compared to those on placebo. The study reported a 40% decrease in exacerbation rates over six months.

Case Study 2: Dermatological Applications

In a randomized controlled trial involving patients with chronic eczema, this compound was applied topically. Results indicated a marked improvement in symptoms within two weeks, with a reduction in pruritus and erythema by over 60% compared to baseline measurements.

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity relative to other corticosteroids, the following table summarizes key features:

| Compound | Anti-inflammatory Potency | Duration of Action | Common Uses |

|---|---|---|---|

| This compound | High | Intermediate | Asthma, eczema |

| Dexamethasone | Very High | Long | Severe inflammation |

| Hydrocortisone | Moderate | Short | Adrenal insufficiency |

Research Findings

Recent studies have highlighted the potential for this compound to modulate immune responses beyond inflammation. For instance, research indicates that it may enhance the efficacy of vaccines by promoting a more robust immune response through its immunomodulatory effects on dendritic cells and T-cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。